molecular formula C27H20N3O3P B12638760 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide CAS No. 919365-93-8

2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide

Cat. No.: B12638760
CAS No.: 919365-93-8
M. Wt: 465.4 g/mol
InChI Key: WKJYCUNNNNIWLE-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is a complex organic compound that features a cyano group, a nitrophenyl group, and a triphenylphosphanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyanoacetamide backbone: This can be achieved by reacting cyanoacetic acid with an amine derivative.

    Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitrophenyl derivatives.

    Addition of the triphenylphosphanylidene group: This can be done through a Wittig reaction or similar phosphorus-based coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The cyano group and the phosphanylidene moiety might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The phosphanylidene group might be of interest in catalytic processes.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used in the design of probes for biological studies.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Sensors: Potential use in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action for 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a catalytic context, the phosphanylidene group could facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(4-nitrophenyl)acetamide: Lacks the triphenylphosphanylidene group.

    N-(4-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the cyano group.

    2-Cyano-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the nitrophenyl group.

Uniqueness

The presence of all three functional groups (cyano, nitrophenyl, and triphenylphosphanylidene) in 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

CAS No.

919365-93-8

Molecular Formula

C27H20N3O3P

Molecular Weight

465.4 g/mol

IUPAC Name

2-cyano-N-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)acetamide

InChI

InChI=1S/C27H20N3O3P/c28-20-26(27(31)29-21-16-18-22(19-17-21)30(32)33)34(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,(H,29,31)

InChI Key

WKJYCUNNNNIWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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